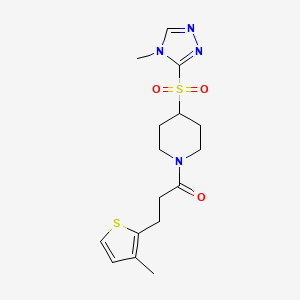
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .Aplicaciones Científicas De Investigación
Organic Synthesis and Compound Characterization
- The synthesis and characterization of complex organic compounds often involve derivatives similar to the queried compound. For example, the reaction of certain pyridazine carboxylic acids with oxalyl chloride and subsequent reactions lead to compounds with potential for further chemical transformations, highlighting the versatility of pyridazine derivatives in organic synthesis (Saldías et al., 2020). Additionally, the synthesis of oligothiophenes bearing stable radicals showcases the use of pyridine and thiophene derivatives in the development of materials with specific electronic properties (Chahma et al., 2021).
Material Science and Electronic Properties
- Research on the synthesis, characterization, and modeling of stable radical functionalized monothiophenes involves compounds structurally related to the queried chemical. These studies are crucial for understanding the electronic properties and potential applications of such materials in electronic devices (Chahma et al., 2021).
Pharmaceutical and Biological Research
- While the direct applications of the specific compound may not be extensively documented, derivatives of pyridazine and related heterocyclic compounds have been explored for various biological activities. For instance, synthesis and molecular docking studies of certain pyridyl-pyrazolines have shown potential as anticancer and antimicrobial agents, indicating the relevance of pyridazine derivatives in the development of new therapeutic agents (Katariya et al., 2021).
Catalysis and Chemical Transformations
- The development of novel catalytic processes often employs heterocyclic compounds as intermediates or catalysts themselves. For example, studies on the Bohlmann-Rahtz heteroannulation reactions and the synthesis of compounds like dimethyl sulfomycinamate highlight the role of pyridine and pyrazinone derivatives in facilitating complex chemical transformations, which are critical for the synthesis of bioactive molecules and pharmaceuticals (Bagley et al., 2005).
Mecanismo De Acción
Target of Action
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex molecule that contains two important heterocyclic structures: the pyrrolidine ring and the pyridazine ring . These structures are known to be versatile scaffolds in medicinal chemistry, often utilized in the design of biologically active compounds . .
Mode of Action
Compounds containing pyrrolidine and pyridazine rings have been shown to interact with a range of biological targets, leading to various physiological effects . The exact interaction of this compound with its targets would depend on the specific stereochemistry and functional groups present in the molecule .
Biochemical Pathways
Compounds containing pyrrolidine and pyridazine rings have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of heteroatomic fragments in these molecules is known to be useful for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Given the wide range of pharmacological activities associated with compounds containing pyrrolidine and pyridazine rings, it can be inferred that this compound may have diverse molecular and cellular effects .
Safety and Hazards
Propiedades
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-8-13(23-10-11)16(21)20-7-6-12(9-20)22-15-5-4-14(17-18-15)19(2)3/h4-5,8,10,12H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHNESYDNWGFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3-(dimethylamino)propyl)-3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934502.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2934503.png)
![N-cyclopropyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2934504.png)
![4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B2934506.png)
![N'-(3,4-dimethylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2934507.png)
![2-{[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2934510.png)


![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one](/img/structure/B2934516.png)

![2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2934520.png)
![N-[2-(1-Benzylimidazol-2-yl)ethyl]-2-chloroacetamide;hydrochloride](/img/structure/B2934521.png)


